5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(2-fluoroanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O3/c1-29-14-7-6-10(19)8-13(14)23-18(28)16-17(21)26(25-24-16)9-15(27)22-12-5-3-2-4-11(12)20/h2-8H,9,21H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLBFIIDGSPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, its structural analogs have shown significant growth inhibition against various cancer cell lines. The compound's mechanism may involve:
- Inhibition of Cell Proliferation : Studies indicate that derivatives of this compound can inhibit cell cycle progression in cancer cells.
- Induction of Apoptosis : Certain analogs have been reported to trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies
- Study on Anticancer Efficacy :
- A recent investigation into related triazole compounds demonstrated that they exhibit substantial cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The study reported percent growth inhibition values exceeding 70% at specific concentrations .
- Molecular Docking Studies :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Essential for biological activity; enhances interaction with targets |
| Fluorophenyl Group | Increases lipophilicity and potentially improves membrane permeability |
| Chloromethoxy Group | Modulates electronic properties, enhancing binding affinity |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s various functional groups can interact with different biological pathways, leading to a range of effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-methoxyphenol: Shares the amino and methoxy groups but lacks the triazole ring.
2-amino-5-chlorobenzophenone: Contains the amino and chloro groups but has a different core structure.
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide: Similar in having fluorophenyl and methoxyphenyl groups but differs in the ring structure.
Uniqueness
What sets 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups and the triazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Biological Activity
5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(2-fluorophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its biological activity, particularly against various pathogens and its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H19ClN6O3
- Molecular Weight : 414.85 g/mol
- CAS Number : 901046-29-5
The presence of the triazole ring and specific substituents contributes to its biological activity, particularly in anti-parasitic and anti-cancer applications.
Research indicates that the triazole moiety plays a crucial role in the activity of this compound. The mechanism of action primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown to inhibit specific enzymes critical for the survival of pathogens like Trypanosoma cruzi, the causative agent of Chagas' disease. This inhibition leads to a reduction in parasite burden in infected cells .
- Cellular Uptake : The structure facilitates effective cellular uptake, enhancing its bioavailability and efficacy against target cells .
Antiparasitic Activity
A significant study highlighted the compound's effectiveness against Trypanosoma cruzi. The optimization of related compounds showed improvements in potency and metabolic stability, leading to significant suppression of the parasite in mouse models. The most potent derivative exhibited submicromolar activity (pEC50 > 6) against the parasite .
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Similar triazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines. For instance, modifications in the phenyl ring have been correlated with enhanced cytotoxicity against specific cancer types .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Condensation of substituted aniline derivatives (e.g., 5-chloro-2-methoxyaniline) with triazole precursors.
- Step 2 : Functionalization via carbamoylation using 2-fluorophenyl isocyanate to introduce the carbamoyl group.
- Step 3 : Purification via column chromatography and recrystallization .
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of triazole substitution and carbamoyl group orientation.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., expected [M+H]+ peak at m/z 460.3).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for in vitro assays) .
Q. How can researchers address solubility limitations in biological assays?
The compound’s low aqueous solubility (common in triazole derivatives) requires:
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Derivatization : Introduce polar groups (e.g., sulfonate or tertiary amines) to the triazole core to enhance solubility .
Q. Experimental validation :
- Measure solubility via shake-flask method in PBS (pH 7.4) and compare with computational predictions (e.g., LogP ~3.2).
- Monitor stability in solution using UV-Vis spectroscopy (λmax = 270 nm) .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Perform time-dependent inhibition studies (e.g., with cytochrome P450 isoforms) using fluorogenic substrates.
- Docking simulations : Utilize AutoDock Vina to model interactions with target enzymes (e.g., binding affinity ΔG < −8 kcal/mol suggests strong inhibition).
- Mutagenesis : Identify critical residues (e.g., Serine-129 in HDACs) via site-directed mutagenesis and activity assays .
Q. Data contradiction resolution :
- If enzyme inhibition data conflicts with cellular assays (e.g., IC50 discrepancies), check for off-target effects using proteome-wide activity profiling .
Q. How can researchers optimize in vivo pharmacokinetics for preclinical studies?
- ADME profiling :
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : Incubate with liver microsomes (human/rodent) to identify major metabolites via LC-MS/MS.
- Formulation : Develop nanoemulsions or liposomes to enhance bioavailability (target >20% in rodent models) .
Q. Key parameters :
- Plasma half-life (t1/2): Aim for >4 hours in murine models.
- Brain penetration: Measure using BBB-PAMPA assay (Pe > 3 × 10⁻⁶ cm/s) .
Q. What experimental designs mitigate data variability in cytotoxicity assays?
- Cell line selection : Use ≥3 cancer cell lines (e.g., HCT-116, MCF-7) with diverse genetic backgrounds.
- Normalization : Include a non-malignant cell line (e.g., HEK-293) to assess selectivity (SI > 10).
- Replicates : Perform triplicate experiments with independent compound batches to control for synthetic variability .
Q. Contradiction analysis :
- If cytotoxicity varies between labs, verify cell line authentication (STR profiling) and assay conditions (e.g., serum concentration, incubation time) .
Q. How can computational methods enhance SAR (Structure-Activity Relationship) studies?
- QSAR modeling : Use Schrödinger’s Maestro to correlate substituent electronegativity (e.g., fluorine at 2-position) with bioactivity.
- Free-energy perturbation (FEP) : Predict potency changes for analogs (e.g., replacing methoxy with ethoxy groups).
- ADMET prediction : Employ SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
Q. What are the best practices for analyzing conflicting data in target validation?
- Orthogonal assays : Combine genetic (siRNA knockdown) and pharmacological (small-molecule inhibition) approaches.
- Biomarker correlation : Measure downstream effectors (e.g., phosphorylated ERK for kinase targets) via Western blot.
- Data repositories : Cross-reference results with public databases (ChEMBL, PubChem BioAssay) to identify consensus targets .
Q. How should researchers design studies to assess potential off-target effects?
- Chemical proteomics : Use immobilized compound analogs to pull down interacting proteins (e.g., kinome-wide profiling).
- Thermal shift assays : Monitor protein stability changes in cell lysates to identify off-target binding.
- Transcriptomics : Perform RNA-seq on treated cells to detect pathway-level perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
